molecular formula C12H17NOS B4949625 (5-ETHYL-3-THIENYL)(PIPERIDINO)METHANONE

(5-ETHYL-3-THIENYL)(PIPERIDINO)METHANONE

Cat. No.: B4949625
M. Wt: 223.34 g/mol
InChI Key: RYNXVOOHXBLRBL-UHFFFAOYSA-N
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Description

(5-Ethyl-3-thienyl)(piperidino)methanone is a compound that features a thienyl group, a piperidine ring, and a methanone moiety The thienyl group is a sulfur-containing heterocycle, while the piperidine ring is a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-3-thienyl)(piperidino)methanone typically involves the reaction of 5-ethyl-3-thiophenecarboxylic acid with piperidine in the presence of a dehydrating agent. The reaction conditions often include heating the mixture under reflux and using a solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-3-thienyl)(piperidino)methanone can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(5-Ethyl-3-thienyl)(piperidino)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-ethyl-3-thienyl)(piperidino)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The thienyl group may also play a role in binding to specific sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-3-thienyl)(piperidino)methanone
  • (5-Propyl-3-thienyl)(piperidino)methanone
  • (5-Phenyl-3-thienyl)(piperidino)methanone

Uniqueness

(5-Ethyl-3-thienyl)(piperidino)methanone is unique due to the specific combination of its functional groups. The ethyl group on the thienyl ring can influence the compound’s reactivity and binding properties, distinguishing it from other similar compounds. Additionally, the presence of both the thienyl and piperidine moieties provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

(5-ethylthiophen-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-11-8-10(9-15-11)12(14)13-6-4-3-5-7-13/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNXVOOHXBLRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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